Ciclopirox beta-D-Glucuronide
CAS No.: 79419-54-8
Cat. No.: VC0194042
Molecular Formula: C18H25NO8
Molecular Weight: 383.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79419-54-8 |
|---|---|
| Molecular Formula | C18H25NO8 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-(2-cyclohexyl-4-methyl-6-oxopyridin-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Standard InChI | InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1 |
| Standard InChI Key | RRBPTSPRUYTJLL-RPUYLAQPSA-N |
| Isomeric SMILES | CC1=CC(=O)N(C(=C1)C2CCCCC2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
| SMILES | CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
| Canonical SMILES | CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
| Appearance | White Solid |
| Melting Point | 220 - 225°C |
Introduction
Chemical Properties and Structure
Molecular Identification
Ciclopirox beta-D-Glucuronide possesses distinct chemical properties that define its biological behavior and interactions. The compound is formally identified by the following parameters:
| Property | Value |
|---|---|
| Chemical Name | (2S,3S,4S,5R,6S)-6-((6-Cyclohexyl-4-methyl-2-oxopyridin-1(2H)-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
| CAS Number | 79419-54-8 |
| Molecular Formula | C18H25NO8 |
| Molecular Weight | 383.39 g/mol |
| InChI | InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25) |
| SMILES | CC1=CC(=O)N(O[C@@H]2OC@@HC(=O)O)C(=C1)C3CCCCC3 |
The molecular structure features a ciclopirox moiety conjugated with beta-D-glucuronic acid, creating a compound with enhanced water solubility compared to the parent molecule .
Physical Properties
Ciclopirox beta-D-Glucuronide exhibits several notable physical properties that influence its handling and application in research settings:
| Property | Value |
|---|---|
| Appearance | Not specified in available data |
| Melting Point | 220-225°C |
| Solubility | Slightly soluble in DMSO and Methanol |
| Storage Conditions | -20°C recommended |
| Shelf Life | 1095 days (approximately 3 years) |
These properties are essential considerations for researchers working with this compound in laboratory settings, particularly regarding appropriate storage and handling protocols to maintain stability .
Formation and Metabolism
Biosynthesis Pathway
Ciclopirox beta-D-Glucuronide is formed in the liver through a specific metabolic pathway. The process involves the addition of glucuronic acid to the parent compound, ciclopirox, through the process of glucuronidation . This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), resulting in the conjugation of ciclopirox with beta-D-glucuronic acid . This metabolic transformation significantly enhances the water solubility of ciclopirox, facilitating its excretion through the renal system .
Metabolic Profile
Studies have demonstrated that glucuronidation represents the primary metabolic route for ciclopirox in the body. Following administration, ciclopirox undergoes rapid metabolism, with the glucuronide conjugate representing the predominant metabolite detected in plasma and urine . This metabolic pathway has been confirmed through studies using 14C-labeled ciclopirox, which demonstrated that both topically and vaginally administered ciclopirox is excreted through urine and feces, primarily as the glucuronide conjugate .
Pharmacokinetics
Absorption and Distribution
The parent compound ciclopirox demonstrates varying absorption profiles depending on the route of administration. When applied topically as a 1% ciclopirox olamine cream, approximately 1.3% of the dose is systemically absorbed . Following topical application, peak serum concentrations (10 μg/L) of ciclopirox appear within 6 hours . The compound demonstrates significant protein binding, with approximately 94-98% of absorbed ciclopirox bound to proteins in serum .
Metabolism and Elimination
The metabolism of ciclopirox to Ciclopirox beta-D-Glucuronide represents a critical step in the compound's pharmacokinetic profile. Key findings regarding this metabolic pathway include:
-
The biological half-life of ciclopirox is approximately 1.7 hours
-
Plasma concentrations of Ciclopirox beta-D-Glucuronide are notably greater than those of the parent compound ciclopirox
-
Both ciclopirox and Ciclopirox beta-D-Glucuronide are primarily excreted through urine, resulting in delivery of the compounds throughout the urinary tract
These pharmacokinetic properties have significant implications for the therapeutic application of ciclopirox, particularly regarding dosing regimens and target tissue exposure .
Biological Activity
Mechanism of Action
While Ciclopirox beta-D-Glucuronide itself is generally considered an inactive metabolite in terms of direct pharmacological effects , understanding its formation is crucial for comprehending the full biological activity profile of ciclopirox. The parent compound ciclopirox exhibits multiple mechanisms of action, including:
-
High affinity for trivalent cations, which inhibits essential co-factors in enzymes
-
Chelation of iron, disrupting various cellular processes in fungi and potentially in cancer cells
-
Inhibition of energy (ATP) production, blocking uptake of essential components for cell growth and survival
-
Disruption of membrane integrity at high concentrations, causing leakage of intracellular materials
These mechanisms contribute to the broad spectrum of biological activities observed with ciclopirox, including antifungal, antibacterial, anti-inflammatory, and potential anticancer effects .
Pharmacological Effects
Research has demonstrated that while the parent compound ciclopirox exhibits significant pharmacological effects, Ciclopirox beta-D-Glucuronide shows little to no direct anticancer activity in vitro (IC50 > 50 μM) . This finding underscores the importance of metabolic activation and deactivation in the pharmacological profile of ciclopirox-based therapies .
Research Applications
Metabolic Studies
Ciclopirox beta-D-Glucuronide serves as an important research tool in metabolic and pharmacokinetic studies of ciclopirox. Its presence and concentration in biological fluids provide valuable information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of ciclopirox-based therapies . These metabolic studies are particularly important for optimizing dosing regimens and understanding potential drug-drug interactions involving ciclopirox .
Analytical Standards
High-purity Ciclopirox beta-D-Glucuronide is commercially available as an analytical standard for research purposes . These standards are essential for accurate quantification of the metabolite in biological samples, facilitating pharmacokinetic studies and therapeutic drug monitoring of ciclopirox-based treatments .
Related Compounds and Derivatives
Deuterated Analogues
Among the related compounds of significance is Ciclopirox-d11 beta-D-Glucuronide, a deuterium-labeled version of the metabolite. This compound features deuterium atoms in place of certain hydrogen atoms in the molecule, creating a structurally similar but isotopically distinct compound . The molecular formula for this deuterated analogue is C18H14D11NO8, with a molecular weight of approximately 394.46 g/mol .
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Ciclopirox beta-D-Glucuronide | C18H25NO8 | 383.39 g/mol |
| Ciclopirox-d11 beta-D-Glucuronide | C18H14D11NO8 | 394.46 g/mol |
The deuterated analogue serves as an important internal standard in mass spectrometry-based analytical methods, facilitating accurate quantification of Ciclopirox beta-D-Glucuronide in complex biological matrices .
Parent Compound and Other Metabolites
The parent compound ciclopirox exists in several formulations, including ciclopirox olamine (a salt form), with various applications in clinical settings . The primary formulations used in the United States include 0.77% cream, 0.77% suspension, 0.77% gel, 1% shampoo, and 8% lacquer . These different formulations are employed for various indications, with the 1% cream generally used for skin fungal infections, the 1% shampoo for treating dermatitis, and the 8% lacquer for onychomycosis .
Clinical Studies and Therapeutic Implications
Drug Development Considerations
The formation of Ciclopirox beta-D-Glucuronide has significant implications for drug development strategies involving ciclopirox. Key considerations include:
-
The rapid metabolism of ciclopirox to its glucuronide metabolite necessitates appropriate dosing strategies to maintain therapeutic concentrations
-
The low oral bioavailability of ciclopirox olamine due to extensive first-pass metabolism has led to the development of alternative formulations, such as fosciclopirox for parenteral administration
-
The renal elimination of both ciclopirox and Ciclopirox beta-D-Glucuronide suggests potential applications in urological conditions, leveraging drug delivery throughout the urinary tract
These considerations demonstrate how understanding the metabolic fate of ciclopirox, particularly its conversion to Ciclopirox beta-D-Glucuronide, influences strategic approaches to drug development and clinical application .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume